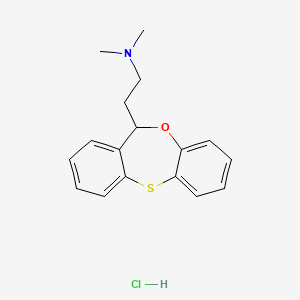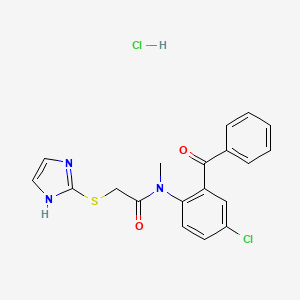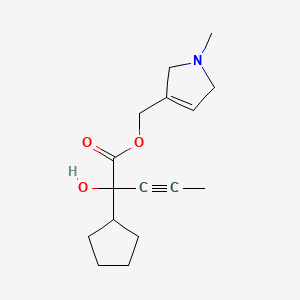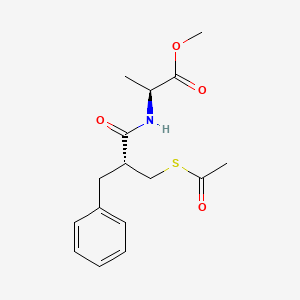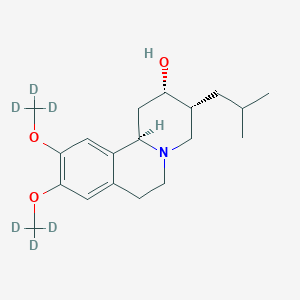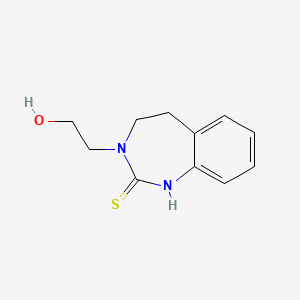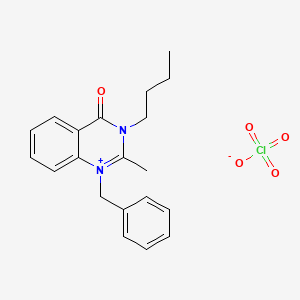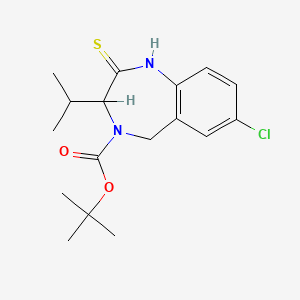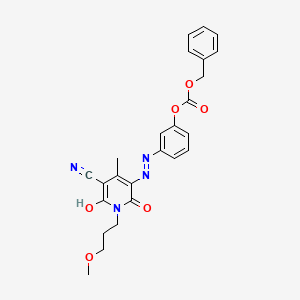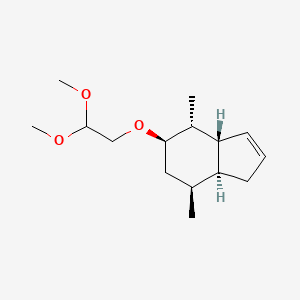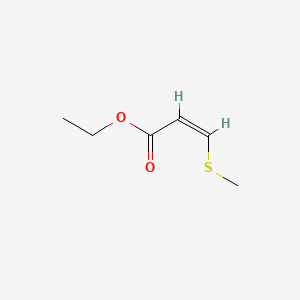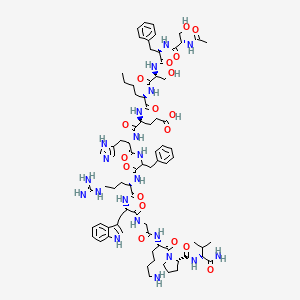
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the benzoyloxy group and the trimethylphenyl moiety suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multiple steps:
Formation of Piperidineacetamide: This can be achieved by reacting piperidine with acetic anhydride under controlled conditions.
Introduction of Benzoyloxy Group: The benzoyloxy group can be introduced via esterification using benzoyl chloride in the presence of a base such as pyridine.
Attachment of Trimethylphenyl Group: The trimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The benzoyloxy and trimethylphenyl groups could enhance binding affinity and specificity to the target molecules.
類似化合物との比較
Similar Compounds
1-Piperidineacetamide derivatives: These compounds share the piperidineacetamide core structure but differ in their substituents.
Benzoyloxy compounds: Compounds containing the benzoyloxy group, which may exhibit similar reactivity.
Trimethylphenyl derivatives: Compounds with the trimethylphenyl group, known for their steric and electronic effects.
Uniqueness
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
123202-96-0 |
|---|---|
分子式 |
C23H29ClN2O3 |
分子量 |
416.9 g/mol |
IUPAC名 |
[1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]piperidin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-16-13-17(2)22(18(3)14-16)24-21(26)15-25-11-9-20(10-12-25)28-23(27)19-7-5-4-6-8-19;/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,26);1H |
InChIキー |
TYKPXTBBOPRLNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCC(CC2)OC(=O)C3=CC=CC=C3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


